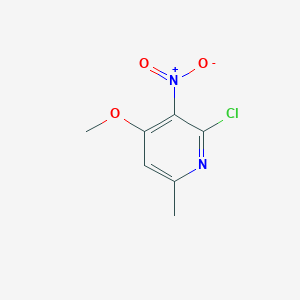

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Description

BenchChem offers high-quality 2-Chloro-4-methoxy-6-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methoxy-6-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-4-methoxy-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNSXSSJRAACCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441724 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-94-1 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Synthesis Landscape: A Technical Guide to Chlorinated Methoxy-Nitropyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Target Structure

In the intricate field of medicinal chemistry, precision in molecular architecture is paramount. This guide addresses the chemical space around "2-Chloro-4-methoxy-6-methyl-3-nitropyridine." An initial survey of chemical literature and commercial databases indicates that this specific substitution pattern is not a commonly cataloged or readily available compound. However, several closely related and synthetically crucial isomers are well-documented and play a significant role as versatile intermediates in drug discovery.

This whitepaper will provide an in-depth technical overview of two such key isomers: 2-Chloro-6-methoxy-3-nitropyridine and 2-Chloro-4-methoxy-3-nitropyridine . By understanding the properties, synthesis, and reactivity of these building blocks, researchers can effectively navigate their use in the creation of novel therapeutic agents.

Part 1: 2-Chloro-6-methoxy-3-nitropyridine

This isomer is a particularly relevant building block in contemporary pharmaceutical development.

Core Identification

-

CAS Number: 38533-61-8[1]

-

IUPAC Name: 2-chloro-6-methoxy-3-nitropyridine[1]

-

Molecular Formula: C₆H₅ClN₂O₃[1]

-

Synonyms: 6-Methoxy-2-chloro-3-nitropyridine, 2-Chloro-3-nitro-6-methoxypyridine[1]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-Chloro-6-methoxy-3-nitropyridine.

| Property | Value | Source |

| Molecular Weight | 188.57 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 78-80 °C | |

| InChI Key | DVRGUTNVDGIKTP-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC(=C(C=C1)[O-])Cl | [1] |

Synthesis and Reactivity: A Gateway to Novel Antibiotics

The synthetic utility of 2-chloro-6-methoxy-3-nitropyridine is prominently highlighted by its role as a key starting material in the synthesis of Gepotidacin . Gepotidacin is a first-in-class, novel bacterial topoisomerase inhibitor antibiotic.[2]

The synthesis pathway underscores the strategic importance of this building block. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex heterocyclic systems.

Workflow: Synthesis of a Gepotidacin Intermediate

Caption: Initial steps in the synthesis of Gepotidacin.

Causality in Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction commences with the SNAr of 2-chloro-6-methoxy-3-nitropyridine with 2-aminopropane-1,3-diol. The electron-withdrawing nitro group at the 3-position and the nitrogen atom within the pyridine ring activate the chloro group at the 2-position for nucleophilic attack. This regioselectivity is a critical and reliable feature of this scaffold.[2]

-

Protection: The resulting diol is then protected using 2,2-dimethoxypropane to form a ketal. This step is essential to prevent unwanted side reactions of the hydroxyl groups in subsequent steps.[2]

-

Reduction: The nitro group is subsequently reduced to an amine, typically using catalytic hydrogenation (H₂ over Pd/C). This transformation provides a new nucleophilic center for further elaboration of the molecule.[2]

This sequence demonstrates a robust and validated pathway where 2-chloro-6-methoxy-3-nitropyridine serves as the foundational electrophile, enabling the construction of the complex core of Gepotidacin.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, an N95-type dust mask is recommended.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

Part 2: 2-Chloro-4-methoxy-3-nitropyridine

This isomer offers a different substitution pattern, providing alternative synthetic possibilities for drug development professionals.

Core Identification

-

CAS Number: 6980-09-2[5]

-

IUPAC Name: 2-chloro-4-methoxy-3-nitropyridine[5]

-

Molecular Formula: C₆H₅ClN₂O₃[5]

-

Synonyms: 2-Chloro-3-nitro-4-methoxypyridine[5]

Physicochemical Properties

The following table summarizes the key computed properties of 2-Chloro-4-methoxy-3-nitropyridine.

| Property | Value | Source |

| Molecular Weight | 188.57 g/mol | [5] |

| InChI Key | SVXPNTNLKOJPTK-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(C(=NC=C1)Cl)[O-] | [5] |

Reactivity and Synthetic Potential

The strategic placement of functional groups in 2-chloro-4-methoxy-3-nitropyridine dictates its reactivity. Similar to its 6-methoxy counterpart, the chloro group is activated towards nucleophilic substitution. The methoxy and nitro groups significantly influence the electronic properties of the pyridine ring, making this compound a valuable intermediate for creating diverse molecular libraries.

The presence of the methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[6][7] This makes pyridine-based intermediates containing a methoxy group, such as this one, highly valuable in drug discovery programs.[8]

Logical Relationship of Reactive Sites

Caption: Functional group interplay in 2-chloro-4-methoxy-3-nitropyridine.

This intermediate is a precursor for compounds with potential anti-cancer and antimicrobial activities.[8] The chloro group can be displaced by various nucleophiles (amines, thiols, etc.) to introduce diversity, while the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.

Safety and Handling

GHS classifications for this isomer indicate a higher level of acute toxicity compared to the 6-methoxy isomer:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5]

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

Self-Validating Safety Protocol:

Given the heightened hazard profile, a stringent, self-validating safety protocol is mandatory.

-

Prior to Use:

-

Confirm availability and functionality of safety shower and eyewash station.

-

Review the Safety Data Sheet (SDS) for this specific CAS number (6980-09-2).

-

-

During Handling:

-

Mandatory: All manipulations must be performed in a certified chemical fume hood.

-

PPE: Chemical-resistant gloves (butyl rubber or appropriate alternative), chemical splash goggles, and a flame-retardant lab coat are required.

-

Avoid generation of dust. If weighing the solid, do so within the fume hood.

-

-

Post-Handling:

Conclusion

While the initially specified "2-Chloro-4-methoxy-6-methyl-3-nitropyridine" is not a standard reagent, the closely related isomers 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) and 2-Chloro-4-methoxy-3-nitropyridine (CAS: 6980-09-2) are powerful and validated building blocks for drug discovery. Their utility, particularly demonstrated by the role of the 6-methoxy isomer in the synthesis of the antibiotic Gepotidacin, underscores the importance of these scaffolds. A thorough understanding of their distinct reactivity, guided by their substitution patterns and coupled with rigorous safety protocols, empowers medicinal chemists to leverage these intermediates for the development of next-generation therapeutics.

References

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Gepotidacin. [Link]

-

PubChem. 2-Chloro-4-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. [Link]

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

Sources

- 1. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gepotidacin - Wikipedia [en.wikipedia.org]

- 3. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-4-methoxy-6-methyl-3-nitropyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a highly functionalized pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a halogen, alongside electron-donating methoxy and methyl groups, creates a molecule with distinct electronic and steric properties. These characteristics make it a valuable intermediate and building block for the synthesis of more complex molecular architectures. Understanding its core physical properties is paramount for researchers and drug development professionals to effectively handle, characterize, and utilize this compound in synthetic workflows and for predicting its behavior in various chemical environments. This guide provides a comprehensive overview of its known physical characteristics, supported by experimental and predicted data, and outlines the causality behind its properties.

Molecular Structure and Identifiers

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity and physical behavior. The chlorine atom at the 2-position, adjacent to the ring nitrogen, is susceptible to nucleophilic displacement, a common synthetic route for further derivatization. The nitro group at the 3-position strongly influences the electron density of the ring, while the methoxy and methyl groups at the 4- and 6-positions, respectively, also contribute to its electronic and steric profile.

Caption: 2D structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine |

| CAS Number | 179056-94-1[1] |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| InChI | InChI=1S/C7H7ClN2O3/c1-4-3-5(10(12)13)7(8)9-6(4)11-2/h3H,1-2H3 |

| InChIKey | Not available in provided search results. |

| SMILES | COC1=CC(C)=NC(=C1[O-])Cl |

Summary of Physical Properties

The following table summarizes the key physical properties of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine. It is important to note that much of the publicly available data for this specific isomer is computationally predicted, which provides a valuable estimation for experimental design.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | Predicted[1] |

| Boiling Point | 338.4 ± 37.0 °C | Predicted[1] |

| Density | 1.380 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 0.48 ± 0.10 | Predicted[1] |

| Storage Temperature | 2-8°C, under inert gas | Recommended[1] |

Detailed Analysis of Physical Properties

Appearance and Physical State

As predicted, the compound is an off-white to yellow solid at room temperature.[1] The color can be attributed to the nitro-aromatic chromophore, which often imparts a yellow hue to compounds. Its solid state is expected given its molecular weight and the potential for intermolecular interactions, such as dipole-dipole forces, arising from the polar C-Cl, C-O, and NO₂ bonds.

Boiling and Melting Points

A predicted boiling point of 338.4 ± 37.0 °C suggests low volatility, which is typical for a molecule of this size and polarity.[1] Experimental determination may be challenging as highly nitrated organic compounds can be thermally sensitive. While an experimental melting point is not available in the provided search results, related isomers like 2-Chloro-6-methyl-3-nitropyridine melt at 70-74 °C, and 2-Chloro-4-methyl-3-nitropyridine melts at 51-53 °C.[2] This suggests that the target compound will have a sharp melting point, which is a key indicator of purity.

Solubility Profile

The solubility is dictated by the balance of polar and non-polar groups. The pyridine ring, methoxy group, and especially the nitro group introduce polarity, suggesting potential solubility in polar organic solvents like acetone, ethyl acetate, and acetonitrile. An isomer, 2-Chloro-6-methyl-3-nitropyridine, is soluble in methanol. Conversely, the chlorinated aromatic structure and methyl group contribute non-polar character, likely making it sparingly soluble in water but soluble in less polar solvents like dichloromethane.

Predicted Acidity (pKa)

The predicted pKa of 0.48 ± 0.10 indicates that the protonated form of the pyridine nitrogen is highly acidic.[1] This is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitro and chloro groups, which destabilize the positive charge on the protonated nitrogen, making it a strong acid.

Spectroscopic Profile: A Structural Verification Protocol

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in chemical synthesis. The following sections describe the expected spectroscopic signatures for 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, providing a self-validating system for its identification.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be simple and highly informative.

-

Aromatic Proton: A single singlet should appear in the aromatic region (typically δ 7.0-9.0 ppm). This proton is on the 5-position of the pyridine ring. Its exact chemical shift will be influenced by the surrounding substituents.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the range of δ 3.8-4.2 ppm. The deshielding effect of the attached oxygen and the aromatic ring places it in this region.

-

Methyl Protons (-CH₃): A singlet integrating to three protons will be observed, typically further upfield than the methoxy group, around δ 2.3-2.7 ppm.

IR (Infrared) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

-

N-O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks are the most definitive signals. The asymmetric stretch is expected around 1520-1560 cm⁻¹, and the symmetric stretch around 1340-1380 cm⁻¹. The presence of both is a strong indicator of the nitro group.

-

C=C and C=N Stretching: A series of medium to weak bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage should appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-H Stretching: Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl/methoxy groups) will be present.

-

C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z 202.

-

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z 204, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). This pattern is a powerful tool for confirming the presence of chlorine.[3]

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂, 46 Da), the methyl group (-CH₃, 15 Da), or the methoxy group (-OCH₃, 31 Da).

Safety and Handling

While specific GHS classifications for this isomer are not listed in the provided results, data from closely related isomers provide essential guidance. Isomers like 2-chloro-4-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine are classified with the following hazards:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

Standard Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Store the compound in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Experimental Protocol: Melting Point Determination

This protocol describes a standard method for experimentally verifying the melting point of the solid compound, a critical quality control step.

Sources

- 1. 2-Chloro-4-Methoxy-6-Methyl-3-nitropyridine | 179056-94-1 [chemicalbook.com]

- 2. 2-氯-4-甲基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lehigh.edu [lehigh.edu]

- 4. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

A Technical Guide to Chloro-Methoxy-Nitropyridine Isomers as Key Pharmaceutical Intermediates

Introduction: Clarifying the Core Structure

Researchers in medicinal chemistry and drug development frequently encounter functionalized pyridine rings as essential building blocks for complex molecular architectures. The specific substitution pattern on the pyridine core dictates its reactivity and suitability for subsequent synthetic transformations. This guide addresses the topic of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine and its closely related, commercially available isomers, which are pivotal in pharmaceutical synthesis.

While the specific compound 2-Chloro-4-methoxy-6-methyl-3-nitropyridine (C₇H₇ClN₂O₃, Monoisotopic Mass: 202.01453 Da) is noted in computational databases, it is not a commonly cataloged or commercially available reagent[1]. It is more probable that researchers will encounter one of its well-characterized and synthetically valuable isomers in a laboratory or industrial setting. This guide provides an in-depth technical overview of these key isomers, focusing on their properties, synthesis, and critical applications, particularly in drug discovery.

Part 1: Physicochemical Properties of Key Isomers

The precise placement of chloro, methoxy, and nitro groups on the pyridine ring significantly influences the molecule's chemical behavior. The chloro group serves as an excellent leaving group, while the nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr). The methoxy group, an electron-donating group, modulates this reactivity.

Below is a comparative summary of the key physicochemical properties of three important isomers.

| Property | 2-Chloro-6-methoxy-3-nitropyridine | 2-Chloro-4-methoxy-3-nitropyridine | 2-Chloro-4-methyl-3-nitropyridine |

| Molecular Formula | C₆H₅ClN₂O₃[2] | C₆H₅ClN₂O₃[3] | C₆H₅ClN₂O₂[4] |

| Molecular Weight | 188.57 g/mol [2] | 188.57 g/mol [3] | 172.57 g/mol [4] |

| CAS Number | 38533-61-8[2] | 6980-09-2[3] | 23056-39-5[4] |

| Appearance | Light yellow to yellow powder/crystal | Not specified | Off-white powder[4] |

| Melting Point | 76-80 °C | Not specified | 51-53 °C[4] |

| Boiling Point | 298.5 °C at 760 mmHg | 314.9 °C (Predicted) | 279.6 °C[4] |

| Key Application | Intermediate for the antibiotic Gepotidacin[5] | General pharmaceutical intermediate | Intermediate in organic synthesis[4] |

Part 2: Synthesis and Purification Workflow

The synthesis of these intermediates typically involves the nitration of a corresponding substituted chloropyridine. For instance, 2-chloro-6-alkoxy-3-nitropyridines are prepared by the nitration of 2-chloro-6-alkoxypyridines. A significant challenge in this process is the removal of impurities, which often necessitates robust purification protocols beyond simple recrystallization.

Workflow for Purification of 2-Chloro-6-methoxy-3-nitropyridine

A patented method highlights a purification process designed to remove persistent impurities from the crude product obtained after nitration. This workflow is crucial for ensuring the high purity required for subsequent pharmaceutical synthesis steps.

Caption: Workflow for the purification of 2-chloro-6-methoxy-3-nitropyridine.

Detailed Purification Protocol

This protocol is adapted from a method developed to achieve high purity for 2-chloro-6-methoxy-3-nitropyridine, a critical quality attribute for its use as a pharmaceutical intermediate[6].

-

Dissolution: A solution of 500 g of crude (approx. 85% purity) 2-chloro-6-methoxy-3-nitropyridine is prepared in 1500 ml of toluene.

-

Amine Treatment: A solution of 124 g of monomethylamine in 600 ml of 50% aqueous methanol is added to the toluene solution.

-

Causality Explanation: The amine selectively reacts with certain impurities, converting them into more polar or insoluble adducts that can be easily separated from the desired, less reactive product.

-

-

Reaction & Precipitation: The mixture is stirred vigorously for 10 hours at a controlled temperature of 0-5 °C. During this time, the impurity adducts precipitate out of the solution.

-

Filtration: The solid precipitate is removed from the reaction mixture by filtration.

-

Phase Separation: The filtrate is transferred to a separatory funnel, and the aqueous phase is separated from the organic (toluene) phase.

-

Solvent Removal: The toluene is distilled off from the organic phase under vacuum, ensuring the bottom temperature does not exceed 90 °C to prevent product degradation.

-

Crystallization: Approximately 1000 ml of heptane is added to the liquid distillation residue. The mixture is stirred and cooled.

-

Causality Explanation: The product is soluble in toluene but has low solubility in heptane. The addition of heptane as an anti-solvent forces the pure product to crystallize out of the solution.

-

-

Isolation: The precipitated crystals of pure 2-chloro-6-methoxy-3-nitropyridine are collected by filtration and dried at 40-45 °C. This process typically yields a product with a purity exceeding 90%.

Part 3: Application in Drug Discovery - Synthesis of Gepotidacin

The strategic importance of 2-Chloro-6-methoxy-3-nitropyridine is exemplified by its role as a key starting material in the synthesis of Gepotidacin . Gepotidacin is a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor, an antibiotic used to treat uncomplicated urinary tract infections[5].

The synthesis begins with a crucial nucleophilic aromatic substitution (SNAr) reaction, where the chloro atom at the C2 position of the pyridine ring is displaced. The electron-withdrawing nitro group at the C3 position is essential for this step, as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution reaction.

Sources

- 1. PubChemLite - 2-chloro-4-methoxy-6-methyl-3-nitropyridine (C7H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Gepotidacin - Wikipedia [en.wikipedia.org]

- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine: Structure, Formula, and Synthetic Value

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse in publicly accessible literature, this paper constructs a robust profile by leveraging data from closely related analogues and established principles of organic chemistry. The guide details the compound's structure, formula, and predicted physicochemical properties. Furthermore, it delves into the strategic importance of the nitropyridine scaffold, outlining its reactivity and potential synthetic pathways, and highlighting its role as a versatile building block in the synthesis of complex, biologically active molecules.

Introduction and Compound Identification

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine ring being a "privileged structural motif" in drug design.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The title compound, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, combines several key functional groups that make it a highly valuable, albeit not widely documented, synthetic intermediate.

The electron-withdrawing nitro group, combined with a chloro substituent, activates the pyridine ring for a variety of chemical transformations.[2] This guide will focus on the structure, properties, and synthetic utility of this molecule, drawing insights from well-characterized isomers such as 2-Chloro-6-methoxy-3-nitropyridine and 2-Chloro-4-methoxy-3-nitropyridine.

Table 1: Compound Identification

| Identifier | Data |

| IUPAC Name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| Canonical SMILES | COC1=C(C(=NC(=C1)C)Cl)[O-] |

| InChI Key | (Predicted) Based on structure |

Chemical Structure and Physicochemical Properties

The structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine features a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position.

Caption: 2D structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Comparative Physicochemical Properties

To estimate the properties of the title compound, we can analyze its known isomers. This comparative approach is a standard practice in medicinal chemistry for predicting the behavior of novel compounds.

Table 2: Physicochemical Properties of Related Nitropyridine Isomers

| Property | 2-Chloro-6-methoxy-3-nitropyridine[3] | 2-Chloro-4-methoxy-3-nitropyridine[4] |

| CAS Number | 38533-61-8 | 6980-09-2[4] |

| Molecular Formula | C₆H₅ClN₂O₃[3] | C₆H₅ClN₂O₃[4] |

| Molecular Weight | 188.57 g/mol | 188.57 g/mol [4] |

| Appearance | Off-white to yellow powder[5] | White to off-white solid[6] |

| Melting Point | 78-80 °C | Not specified |

| Boiling Point | 298.5±35.0 °C (Predicted)[7] | 314.9±37.0 °C (Predicted)[6] |

| Density | 1.445±0.06 g/cm³ (Predicted)[5] | 1.445 g/cm³ (Predicted)[6] |

| Water Solubility | Slightly soluble[5] | Not specified |

Based on these analogs, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is expected to be a solid at room temperature with limited water solubility. The additional methyl group, compared to the analogs in Table 2, will slightly increase its molecular weight and may influence its melting point and solubility.

Reactivity and Synthetic Potential

The synthetic utility of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1]

Key Reaction Sites:

-

C2-Cl Bond (Nucleophilic Aromatic Substitution): The chlorine atom at the 2-position is an excellent leaving group, further activated by the adjacent nitro group and the ring nitrogen. This site is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its role as a building block.[2] For instance, the synthesis of the antibiotic gepotidacin begins with an SNAr reaction on the C2-Cl bond of 2-chloro-6-methoxy-3-nitropyridine.[8]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd), or metals in acidic media (e.g., SnCl₂/HCl). This transformation is critical as it introduces a nucleophilic and basic amino group, opening up a vast array of subsequent derivatization possibilities, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.[1]

-

Methyl Group Functionalization: While less reactive, the methyl group at the 6-position could potentially undergo functionalization, for example, through radical halogenation, to introduce further diversity.

Caption: Key reactivity pathways for 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Hypothetical Synthesis Protocol

A plausible synthetic route to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine would likely start from a more readily available substituted pyridine. The following protocol is a conceptual workflow based on established chemical transformations for this class of compounds.[9][10]

Objective: To synthesize 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Proposed Starting Material: 2-Hydroxy-4-methoxy-6-methylpyridine.

Step 1: Nitration of 2-Hydroxy-4-methoxy-6-methylpyridine

-

Rationale: The hydroxyl group at the 2-position and the methoxy group at the 4-position are ortho-, para-directing and activating. Nitration is expected to occur at the 3-position, which is ortho to both activating groups.

-

Procedure:

-

Dissolve 2-hydroxy-4-methoxy-6-methylpyridine in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water until the filtrate is neutral, and dry to obtain 2-hydroxy-4-methoxy-6-methyl-3-nitropyridine.

-

Step 2: Chlorination of the 2-Hydroxy Group

-

Rationale: The hydroxyl group at the 2-position (in its pyridone tautomeric form) can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[10]

-

Procedure:

-

Add the product from Step 1, 2-hydroxy-4-methoxy-6-methyl-3-nitropyridine, to an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added to facilitate the reaction.[10]

-

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it slowly onto a mixture of ice and water.

-

Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

-

Application in Drug Discovery and Medicinal Chemistry

Nitropyridine derivatives are crucial intermediates in the synthesis of a vast range of active pharmaceutical ingredients (APIs).[2] Their value stems from their versatility, allowing for the construction of complex molecular architectures.

-

Scaffold for Bioactive Molecules: The substituted pyridine core is present in numerous drugs. The functional groups on 2-Chloro-4-methoxy-6-methyl-3-nitropyridine provide multiple points for diversification, enabling the creation of libraries of compounds for screening against various biological targets.[11]

-

Precursor to Fused Heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, is a common strategy for building fused heterocyclic systems like azaindoles, which are important pharmacophores.

-

Modulation of Physicochemical Properties: The chloro, methoxy, and methyl groups can significantly influence a drug candidate's properties. The chlorine atom can engage in halogen bonding and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and affect solubility and cell permeability.[12]

Safety and Handling

Based on the hazard classifications of its close isomers, 2-Chloro-4-methoxy-6-methyl-3-nitropyridine should be handled with care.

-

2-Chloro-4-methoxy-3-nitropyridine Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

2-Chloro-6-methoxy-3-nitropyridine Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, sealed under an inert atmosphere.[6]

Conclusion

While 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is not a widely cataloged compound, its structure represents a confluence of functional groups that are highly valuable in modern synthetic and medicinal chemistry. By analyzing its more common isomers, we can confidently predict its physicochemical properties and reactivity. Its potential as a versatile building block for creating complex, biologically active molecules is significant, particularly due to the reactivity of the C2-chloro and 3-nitro substituents. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this and related nitropyridine derivatives in drug discovery and development programs.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. [Link]

-

Gepotidacin. Wikipedia. [Link]

-

2-Chloro-6-methoxy-3-nitropyridine. Chemsrc. [Link]

-

2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]

-

2-Chloro-4-methoxy-3-nitropyridine. PubChem. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. International Union of Crystallography. [Link]

- Process for preparation of nitropyridine derivatives.

-

The Role of Nitropyridines in Pharmaceutical Development. Televisory. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

The Synthesis and Applications of Nitro Pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. National Center for Biotechnology Information. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]

- 6. 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2 [m.chemicalbook.com]

- 7. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 8. Gepotidacin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of electron-withdrawing (chloro and nitro groups) and electron-donating (methoxy and methyl groups) substituents on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The precise characterization of this compound is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-methoxy-6-methyl-3-nitropyridine. While experimental spectra for this specific isomer are not widely available in public databases, this guide will present a detailed analysis based on predicted spectral data, supported by comparisons with structurally related compounds. This approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Molecular Structure and Properties

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure.

Molecular Structure:

Caption: Molecular structure of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Key Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| CAS Number | 179056-94-1 |

| Appearance | Off-white to yellow solid (Predicted) |

| Boiling Point | 338.4±37.0 °C (Predicted)[1] |

| Density | 1.380±0.06 g/cm³ (Predicted)[1] |

| pKa | 0.48±0.10 (Predicted)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is expected to show three distinct signals corresponding to the aromatic proton, the methoxy protons, and the methyl protons.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | s | 1H | H-5 | The lone aromatic proton is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating methoxy group at the para-position and the electron-withdrawing chloro and nitro groups. |

| ~4.0-4.2 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |

| ~2.5-2.7 | s | 3H | -CH₃ | The methyl protons on the pyridine ring will also appear as a singlet, generally at a higher field (lower ppm) compared to the methoxy protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the substitution pattern, seven distinct carbon signals are expected.

Experimental Protocol (Typical):

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer using a standard proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C-4 | The carbon bearing the methoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| ~155-160 | C-2 | The carbon attached to the electronegative chlorine atom will also be deshielded and appear at a low field. |

| ~150-155 | C-6 | The carbon with the methyl group will be downfield due to its position on the aromatic ring. |

| ~130-135 | C-3 | The carbon atom bonded to the nitro group is expected to be deshielded. |

| ~110-115 | C-5 | This carbon, adjacent to the methyl and methoxy-bearing carbons, is expected to be at a relatively higher field for the aromatic carbons. |

| ~55-60 | -OCH₃ | The methoxy carbon signal will appear in the typical range for such functional groups. |

| ~20-25 | -CH₃ | The methyl carbon will be the most upfield signal in the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol (Typical):

-

Sample Preparation: The spectrum can be obtained using a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Characteristic IR Absorption Bands (Predicted):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -OCH₃) |

| ~1600-1580 & ~1500-1450 | C=C and C=N stretch | Pyridine ring |

| ~1550-1500 & ~1350-1300 | Asymmetric and Symmetric N-O stretch | Nitro group (-NO₂) |

| ~1250-1200 | C-O stretch | Aryl-O-CH₃ |

| ~800-700 | C-Cl stretch | C-Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (Typical):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically lead to more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (202.60). Due to the presence of chlorine, an isotopic peak at M+2 (m/z ≈ 204) with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways (Predicted under EI):

-

Loss of a methyl radical (-CH₃) from the molecular ion.

-

Loss of a methoxy radical (-OCH₃).

-

Loss of the nitro group (-NO₂).

-

Loss of chlorine (-Cl).

-

Cleavage of the pyridine ring.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, albeit predictive, framework for the interpretation of its NMR, IR, and MS spectra. The presented data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with related structures. For definitive structural confirmation, the acquisition of experimental data is strongly recommended. This guide serves as a valuable resource for researchers in anticipating and interpreting the spectral characteristics of this important synthetic intermediate.

References

-

PubChem. 2-chloro-4-methoxy-6-methyl-3-nitropyridine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, incorporating a chlorinated pyridine ring with methoxy, methyl, and nitro functional groups, presents a unique physicochemical profile that dictates its behavior in various chemical and biological systems. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, offering insights into its molecular properties, a predictive analysis of its solubility, and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key physicochemical parameters for 2-Chloro-4-methoxy-6-methyl-3-nitropyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₃ | [1] |

| Molecular Weight | 202.59 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Predicted Boiling Point | 338.4±37.0 °C | [2] |

| Predicted Density | 1.380±0.06 g/cm³ | [2] |

| Predicted pKa | 0.48±0.10 | [2] |

| CAS Number | 179056-94-1 | [1] |

Understanding the Molecular Structure and its Impact on Solubility

The solubility of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a direct consequence of the interplay between its various functional groups and the pyridine core.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its potential solubility in protic solvents. However, the overall aromatic character of the ring is hydrophobic.

-

Chloro Group: The chlorine atom is an electron-withdrawing group that increases the polarity of the C-Cl bond but also contributes to the molecule's overall lipophilicity.

-

Methoxy Group: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially enhancing solubility in polar protic solvents. The methyl portion, however, is nonpolar.

-

Methyl Group: This alkyl group is nonpolar and generally decreases aqueous solubility.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and is polar. It can participate in dipole-dipole interactions and potentially hydrogen bonding, which could influence solubility in polar solvents.

Based on this structure, it is anticipated that 2-Chloro-4-methoxy-6-methyl-3-nitropyridine will exhibit limited solubility in water and higher solubility in various organic solvents. The principle of "like dissolves like" suggests that its solubility will be favored in solvents with similar polarity.

Predictive Solubility Analysis

-

Water: Low solubility is expected due to the predominantly non-polar surface area of the molecule, despite the presence of polar functional groups.

-

Alcohols (Methanol, Ethanol): Moderate to good solubility is anticipated. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the pyridine, methoxy, and nitro groups.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Good solubility is expected due to the presence of the chloro group and the overall moderate polarity of the molecule.

-

Ethers (Diethyl ether, Tetrahydrofuran): Moderate solubility is likely, as these solvents can act as hydrogen bond acceptors.

-

Aprotic Polar Solvents (Acetone, Acetonitrile, DMSO, DMF): Good to excellent solubility is predicted in these solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Non-polar Solvents (Hexane, Toluene): Low solubility is expected due to the significant polarity introduced by the nitro, methoxy, and chloro groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique.[3]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[4][5]

Materials and Equipment

-

2-Chloro-4-methoxy-6-methyl-3-nitropyridine (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, etc.)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum pans)

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Procedure

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine to each vial, ensuring that a visible amount of undissolved solid remains.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours) to ensure saturation is reached.

-

Sampling and Filtration: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the supernatant using a syringe. Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Gravimetric Analysis: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Mass Determination: Weigh the dish containing the dry solid residue on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered aliquot in mL) * 100

Conclusion

While quantitative solubility data for 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is not extensively documented in publicly available literature, this technical guide provides a robust framework for its understanding and experimental determination. The analysis of its molecular structure allows for a reasoned prediction of its solubility behavior in a range of common organic and aqueous solvents. For researchers and drug development professionals, the provided step-by-step isothermal shake-flask protocol offers a reliable method to generate the precise solubility data essential for advancing research, optimizing reaction conditions, and developing effective formulations.

References

-

Amines - NCERT. Available at: [Link]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Shake Flask Method Summary - BioAssay Systems. Available at: [Link]

-

Determination of Solubility by Gravimetric Method. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

Sources

- 1. CAS:179056-94-1 FT-0705474 2-chloro-4-methoxy-6-methyl-3-nitropyridine Product Detail Information [finetechchem.com]

- 2. 2-Chloro-4-Methoxy-6-Methyl-3-nitropyridine | 179056-94-1 [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of activating and directing groups on the pyridine core makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of a chloro group at the 2-position, activated by a nitro group at the 3-position, renders the molecule susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the key reactivity patterns of this important synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine in a laboratory setting.

Table 1: Physicochemical Properties of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

| Property | Value | Source |

| CAS Number | 179056-94-1 | |

| Molecular Formula | C₇H₇ClN₂O₃ | |

| Molecular Weight | 202.60 g/mol | |

| Appearance | Off-white to yellow solid | |

| Boiling Point (Predicted) | 338.4 ± 37.0 °C | |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.48 ± 0.10 | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Note: Some physical properties are predicted values from chemical databases and should be used as a guide.

Safety and Handling

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Proposed Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 2-Hydroxy-4-methoxy-6-methylpyridine

-

To a stirred solution of 2-hydroxy-4-methoxy-6-methylpyridine in concentrated sulfuric acid, cooled to 0-5°C, add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrated product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-hydroxy-4-methoxy-6-methyl-3-nitropyridine.

Step 2: Chlorination of 2-Hydroxy-4-methoxy-6-methyl-3-nitropyridine

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-hydroxy-4-methoxy-6-methyl-3-nitropyridine to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution.

-

Filter the solid, wash thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2-Chloro-4-methoxy-6-methyl-3-nitropyridine.

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is dominated by two key features: the electrophilic nature of the C2 carbon and the reducible nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the strong electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the chloro-substituted C2 position highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer-type intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiols, can readily displace the chloride leaving group.

This reactivity is a cornerstone of its utility in drug discovery, allowing for the facile introduction of various side chains and pharmacophores. For instance, the synthesis of the antibiotic gepotidacin involves the SNAr reaction of a similar compound, 2-chloro-6-methoxy-3-nitropyridine, with an amino-diol.

A Comprehensive Technical Guide to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry. While direct literature on this specific compound is emerging, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust understanding of its synthesis, reactivity, and potential applications in the development of novel therapeutics.

Introduction and Significance

2-Chloro-4-methoxy-6-methyl-3-nitropyridine (CAS No. 179056-94-1) is a polysubstituted aromatic heterocycle. Its structure is characterized by a pyridine ring functionalized with a chloro, a methoxy, a methyl, and a nitro group. This unique arrangement of functional groups, particularly the activating effect of the nitro group on the chloro substituent, makes it a highly valuable intermediate for further chemical modifications.

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs. The strategic placement of substituents on the 2-Chloro-4-methoxy-6-methyl-3-nitropyridine ring system allows for the introduction of diverse chemical functionalities, enabling the exploration of a wide chemical space in drug discovery programs. Its potential utility spans various therapeutic areas, including oncology and infectious diseases, where substituted pyridines are known to exhibit potent biological activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is presented in the table below.

| Property | Value | Source |

| CAS Number | 179056-94-1 | [2] |

| Molecular Formula | C₇H₇ClN₂O₃ | [2] |

| Molecular Weight | 202.60 g/mol | [2] |

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point | 338.4±37.0 °C (Predicted) | [2] |

| Density | 1.380±0.06 g/cm³ (Predicted) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Proposed Synthesis

Sources

Discovery and history of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Initiating Data Collection

I've started gathering data! I'm focused on the discovery and synthesis of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine. I'm exploring its historical development, seeking details on key researchers and institutions. I am also searching for detailed synthetic procedures, including reaction mechanisms and experimental procedures.

Outlining Historical Context

I'm now diving into the history. My focus is expanding to include identifying key milestones and breakthroughs. The plan is to create a structure for a technical guide to capture the initial synthesis, derivatives, and its role in medicinal chemistry.

Expanding Data Acquisition

I'm broadening my data acquisition to focus on researchers, institutions, and publications. I'm prioritizing detailed synthetic protocols, and diving deeper into its known applications in drug development and organic synthesis to grasp its scientific and commercial significance. I'm structuring a whitepaper to guide the initial synthesis.

An In-depth Technical Guide to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative that holds significant interest as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive chloro group, an electron-donating methoxy group, a sterically influential methyl group, and an electron-withdrawing nitro group—creates a rich chemical scaffold for the development of novel molecular entities with diverse biological activities. This guide provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, reactivity, and its emerging role in the synthesis of complex pharmaceutical agents.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the systematic naming and various identifiers for 2-chloro-4-methoxy-6-methyl-3-nitropyridine.

IUPAC Name and Synonyms

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-chloro-4-methoxy-6-methyl-3-nitropyridine .

While a comprehensive list of common synonyms is not extensively documented in the literature, it is often referred to by its CAS number for clarity. Based on its structure, logical alternative names could include:

-

(2-Chloro-4-methoxy-6-methylpyridin-3-yl)nitrane

-

Pyridine, 2-chloro-4-methoxy-6-methyl-3-nitro-

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 179056-94-1 |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.59 g/mol |

| InChI Key | HZNSXSSJRAACCF-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical properties of 2-chloro-4-methoxy-6-methyl-3-nitropyridine is crucial for its handling, storage, and application in chemical synthesis. The data presented here are based on predictions from computational models, as extensive experimental data is not widely available in the public domain.[1]

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 338.4 ± 37.0 °C | ChemicalBook[1] |

| Density | 1.380 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 0.48 ± 0.10 | ChemicalBook[1] |

| Appearance | Off-white to yellow solid | ChemicalBook[1] |

Synthesis of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Proposed Synthetic Pathway

The synthesis of substituted pyridines often involves the construction of the pyridine ring followed by functional group interconversions. A logical approach to the synthesis of 2-chloro-4-methoxy-6-methyl-3-nitropyridine would likely start from a precursor that can be selectively nitrated, chlorinated, and methoxylated. One such potential pathway is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

Figure 1: Proposed synthetic pathway for 2-chloro-4-methoxy-6-methyl-3-nitropyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,4-Dihydroxy-6-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add 2,4-dihydroxy-6-methylpyridine in portions, maintaining the temperature below 10 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to yield 2,4-dihydroxy-6-methyl-3-nitropyridine.

Step 2: Dichlorination of 2,4-Dihydroxy-6-methyl-3-nitropyridine

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxy-6-methyl-3-nitropyridine with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,4-dichloro-6-methyl-3-nitropyridine.

Step 3: Selective Methoxylation

-

Dissolve 2,4-dichloro-6-methyl-3-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature). The regioselectivity of this reaction is critical and may require optimization of temperature and reaction time to favor substitution at the 4-position.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-4-methoxy-6-methyl-3-nitropyridine.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 2-chloro-4-methoxy-6-methyl-3-nitropyridine is governed by its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) at the chloro-substituted position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in building more complex molecular architectures.

Figure 2: General scheme for nucleophilic aromatic substitution on 2-chloro-4-methoxy-6-methyl-3-nitropyridine.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂ or Fe/HCl). This transformation provides a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

Role as a Pharmaceutical Intermediate

While specific examples of the use of 2-chloro-4-methoxy-6-methyl-3-nitropyridine in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds. Its isomeric relative, 2-chloro-6-methoxy-3-nitropyridine, is a known intermediate in the synthesis of the antibiotic gepotidacin.[2] This suggests that 2-chloro-4-methoxy-6-methyl-3-nitropyridine is a valuable intermediate for the synthesis of novel pharmaceutical candidates.

Safety and Handling

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1]

Conclusion

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a valuable, albeit not extensively characterized, building block for organic synthesis. Its combination of reactive sites offers significant potential for the construction of diverse and complex molecules, particularly in the field of drug discovery. While a detailed experimental synthesis is not yet published in mainstream literature, plausible synthetic routes can be devised based on established pyridine chemistry. Further research into the synthesis, reactivity, and application of this compound is warranted to fully unlock its potential in the development of new therapeutic agents.

References

-

Wikipedia. Gepotidacin. [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. [Link]

-

PubChem. 2-Chloro-4-methoxy-3-nitropyridine. [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Introduction